molecular formula C14H12N4O3S B11603072 4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid

4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid

Cat. No.: B11603072
M. Wt: 316.34 g/mol
InChI Key: QIQUXRILWYSTJA-CAOOACKPSA-N
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Description

4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID is a complex organic compound that features a benzoic acid core with a pyrimidin-2-ylsulfanyl group and an acetamido-imino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID typically involves multiple steps, starting with the preparation of the pyrimidin-2-ylsulfanyl intermediate. This intermediate is then reacted with acetamido-imino derivatives under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the benzoic acid ring.

Scientific Research Applications

4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s pyrimidin-2-ylsulfanyl group can interact with enzymes and receptors, modulating their activity. The acetamido-imino moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrimidin-2-ylsulfanyl)propanoic acid: Shares the pyrimidin-2-ylsulfanyl group but has a different core structure.

    4-(2-(Pyridin-2-ylsulfanyl)-acetylamino)-benzoic acid ethyl ester: Similar in structure but with a pyridinyl group instead of pyrimidinyl and an ethyl ester instead of a carboxylic acid.

Uniqueness

4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID is unique due to its combination of a benzoic acid core with a pyrimidin-2-ylsulfanyl group and an acetamido-imino substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

4-[(E)-[(2-pyrimidin-2-ylsulfanylacetyl)hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C14H12N4O3S/c19-12(9-22-14-15-6-1-7-16-14)18-17-8-10-2-4-11(5-3-10)13(20)21/h1-8H,9H2,(H,18,19)(H,20,21)/b17-8+

InChI Key

QIQUXRILWYSTJA-CAOOACKPSA-N

Isomeric SMILES

C1=CN=C(N=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NN=CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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